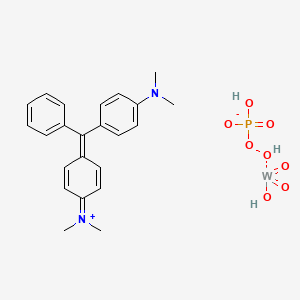

Malachite green phosphotungstomolydate

Descripción

Structure

3D Structure of Parent

Propiedades

Número CAS |

61725-50-6 |

|---|---|

Fórmula molecular |

C23H28N2O8PW |

Peso molecular |

675.3 g/mol |

Nombre IUPAC |

[4-[[4-(dimethylamino)phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;hydroxy(dioxo)tungsten;hydroxy hydrogen phosphate |

InChI |

InChI=1S/C23H25N2.H3O5P.H2O.2O.W/c1-24(2)21-14-10-19(11-15-21)23(18-8-6-5-7-9-18)20-12-16-22(17-13-20)25(3)4;1-5-6(2,3)4;;;;/h5-17H,1-4H3;1H,(H2,2,3,4);1H2;;;/q+1;;;;;+1/p-2 |

Clave InChI |

VIUVDLPEWDNAIP-UHFFFAOYSA-L |

SMILES |

CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=CC=C3.OOP(=O)(O)[O-].O[W](=O)=O |

SMILES canónico |

CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=CC=C3.OOP(=O)(O)[O-].O[W](=O)=O |

Otros números CAS |

61725-50-6 |

Pictogramas |

Corrosive; Irritant; Health Hazard |

Origen del producto |

United States |

Synthetic Methodologies and Preparation Strategies

Approaches for Malachite Green Phosphotungstomolybdate Complex Formation

The formation of the malachite green phosphotungstomolybdate complex is primarily achieved through the direct interaction of the constituent ions in an aqueous medium. The methodologies to achieve this can be tailored to yield products with varying characteristics.

Direct Solution-Phase Complexation

The most straightforward method for synthesizing malachite green phosphotungstomolybdate is through direct solution-phase complexation. This involves the mixing of aqueous solutions of a malachite green salt (such as the chloride or oxalate) and a soluble phosphotungstomolybdate salt or the free phosphotungstomolybdic acid.

The fundamental reaction involves the cationic malachite green dye molecule associating with the large, polyanionic phosphotungstomolybdate Keggin structure. The process is typically carried out in an acidic aqueous medium, which ensures the stability of both the dye cation and the heteropolyacid anion. researchgate.net The strong electrostatic attraction between the positively charged dimethylamino groups of the malachite green and the negatively charged oxygen framework of the phosphotungstomolybdate anion drives the formation of the complex. The resulting complex is often poorly soluble in water, leading to its precipitation. researchgate.net

pH-Controlled Precipitation and Crystallization Techniques

The pH of the reaction medium is a critical parameter that governs the formation and precipitation of the malachite green phosphotungstomolybdate complex. The charge of the malachite green cation and the stability of the phosphotungstomolybdate anion are both pH-dependent. nih.gov In highly acidic solutions (pH < 2), the structure of the reactants is maintained, favoring the formation of the complex. As the pH increases, the malachite green cation can convert to its colorless carbinol base, which would inhibit complex formation. nih.gov

Therefore, pH-controlled precipitation is a key technique for isolating the complex. By carefully adjusting the pH of a solution containing both the malachite green and phosphotungstomolybdate ions, the solubility of the resulting ion-association complex can be minimized, leading to its precipitation. This method allows for the separation of the complex from unreacted starting materials and other soluble species. The control of pH is also crucial in obtaining crystalline products, as the rate of precipitation can influence the degree of order in the resulting solid. A general procedure involves dissolving the basic dye in an acidic aqueous medium and then adding a solution of the heteropoly acid until the dye is completely precipitated, which can be monitored by a spot test on paper to check for color bleed from the soluble dye. researchgate.net

Incorporating Malachite Green into Pre-formed Heteropolyacid Structures

An alternative approach to forming a composite material involves the incorporation of malachite green into a pre-existing structure containing a heteropolyacid. One such method is the intercalation of the dye into the interlayer spaces of a layered double hydroxide (B78521) (LDH) that has been previously modified with a phosphotungstomolybdate anion.

For instance, a Cu-Al layered double hydroxide can be intercalated with the Keggin ion of a polyoxometalate like silicotungstate ([α-SiW₁₂O₄₀]⁴⁻), a close structural relative of phosphotungstomolybdate. researchgate.net This creates a new material with the heteropolyacid anions situated within the layers of the LDH. This modified LDH can then be used as an adsorbent for malachite green. The dye molecules are then incorporated into the interlayer space of the LDH, in close proximity to the heteropolyacid anions. researchgate.net This method results in a hybrid material where the malachite green is physically entrapped within a matrix containing the phosphotungstomolybdate, rather than forming a discrete chemical compound in solution.

Influence of Reaction Parameters on Complex Stoichiometry and Yield

The stoichiometry and yield of the malachite green phosphotungstomolybdate complex are highly dependent on several reaction parameters. Precise control of these factors is essential for achieving a desired product with consistent properties.

| Reaction Parameter | Effect on Stoichiometry and Yield |

| Molar Ratio of Reactants | The ratio of malachite green to phosphotungstomolybdate directly influences the stoichiometry of the resulting complex. The number of cationic dye molecules associated with each anionic heteropolyacid can be controlled by adjusting the initial concentrations of the reactants. An excess of the dye may be required to ensure complete precipitation of the heteropolyacid. researchgate.net |

| pH of the Medium | The pH must be maintained in a range where both the malachite green cation and the phosphotungstomolybdate anion are stable. A strongly acidic environment (pH < 2) is generally preferred. nih.gov Deviation from the optimal pH can lead to the formation of other species and a lower yield of the desired complex. |

| Temperature | Temperature can affect the solubility of the complex and the kinetics of its formation. In some cases, heating the dye solution can facilitate the dissolution of the starting material. researchgate.net However, higher temperatures can also increase the rate of decomposition of the reactants or the product. |

| Presence of Surfactants | Surfactants, such as Tween 20, have been used in related systems to stabilize the dye-heteropolyacid complex in solution, particularly at low concentrations. researchgate.net This can prevent precipitation and allow for spectrophotometric analysis but would be counterproductive if the goal is to isolate a solid product. |

| Ionic Strength | The presence of other ions in the solution can influence the formation of the complex by competing for electrostatic interactions. High ionic strength may decrease the efficiency of complex formation. |

Fabrication of Supported or Immobilized Malachite Green Phosphotungstomolybdate Architectures

For applications in areas such as catalysis or sensing, it is often desirable to immobilize the malachite green phosphotungstomolybdate complex on a solid support. This enhances the stability of the complex, facilitates its separation from reaction media, and allows for its reuse.

One common approach is the immobilization of the heteropolyacid on a support material, followed by the introduction of the malachite green. Silica (B1680970) is a frequently used support due to its high surface area and chemical stability. The heteropolyacid can be immobilized on the silica surface through wet impregnation or by covalent grafting. aub.edu.lbresearchgate.net For instance, silica can be functionalized with amino groups, which are then protonated to create a cationic surface. The anionic phosphotungstomolybdate can then be immobilized through electrostatic interactions. aub.edu.lb Subsequently, this supported heteropolyacid can be exposed to a solution of malachite green to form the desired surface-immobilized complex.

Another strategy involves the use of layered materials. As mentioned previously, layered double hydroxides (LDHs) can be first intercalated with phosphotungstomolybdate anions. researchgate.net The subsequent introduction of malachite green leads to its adsorption and incorporation into the layered structure, resulting in an immobilized system. researchgate.netresearchgate.net

Chemical Modification and Derivatization of the Complex

Currently, there is limited specific information available in the scientific literature regarding the direct chemical modification and derivatization of the pre-formed malachite green phosphotungstomolybdate complex. Research has primarily focused on the synthesis and application of the complex itself, or on the separate modification of either the malachite green dye or the phosphotungstomolybdate heteropolyacid.

However, it is conceivable that the complex could be modified through reactions targeting either the dye or the heteropolyacid component. For example, the aromatic rings of the malachite green cation could potentially undergo electrophilic substitution reactions, although the conditions required for such reactions would need to be carefully controlled to avoid decomposition of the complex.

Similarly, the phosphotungstomolybdate anion can be modified. For instance, lacunary structures can be formed by the controlled removal of tungsten or molybdenum atoms, which could then be substituted with other transition metals. mdpi.com Whether such modifications can be performed while the heteropolyacid is complexed with malachite green remains an area for further investigation.

Advanced Spectroscopic and Structural Elucidation

Spectrophotometric Investigations of Complex Formation and Optical Transitions

Spectrophotometric methods are crucial for understanding the formation of the Malachite Green Phosphotungstomolybdate complex and its electronic behavior. These techniques probe the optical transitions that give the compound its characteristic color.

The formation of the Malachite Green Phosphotungstomolybdate ion-association complex is readily identified using UV-Vis spectroscopy. In acidic media, the colorless phosphotungstomolybdate anion reacts with the cationic Malachite Green (MG) dye. acs.org This interaction forms a stable, colored complex, a principle widely used for the spectrophotometric determination of phosphorus. researchgate.netnist.govnih.gov

The resulting complex exhibits a strong absorption band in the visible region, which is a shift from the absorption maximum of the free MG dye. The intense green color of the complex is directly related to the concentration of the formed ion pair. caymanchem.com Various studies on analogous malachite green-phosphomolybdate systems report a distinct absorption maximum (λmax) in the range of 620 nm to 650 nm. nih.govpsu.edu This absorption is attributed to the electronic transitions within the conjugated π-system of the triphenylmethane (B1682552) structure of the malachite green cation, perturbed by the electrostatic interaction with the large heteropolyanion.

Table 1: Reported UV-Vis Absorption Maxima for Malachite Green-Heteropolyacid Complexes

| Complex | Reported λmax (nm) | Reference |

| Malachite Green-Phosphomolybdate | 620 - 640 | caymanchem.com |

| Malachite Green-Phosphomolybdate | 620 - 650 | psu.edu |

| Malachite Green-Phosphomolybdate | ~630 | researchgate.net |

| Malachite Green-Phosphomolybdate | 650 | nist.govnih.gov |

While Malachite Green itself can exhibit fluorescence, its interaction with the phosphotungstomolybdate anion typically leads to significant fluorescence quenching. nih.govresearchgate.net The formation of the large, non-covalent ion-pair complex provides a pathway for non-radiative de-excitation of the dye's excited electronic state, a mechanism known as static quenching. researchgate.net

The efficiency of this quenching is dependent on the concentration of the heteropolyanion. The mechanism involves the close proximity of the dye and the anion, which facilitates energy transfer and suppresses the emission of photons. semanticscholar.orgrsc.org Some studies have also classified Malachite Green as a luminogen with aggregation-induced emission (AIE) properties, where its fluorescence is enhanced in an aggregated state but can be quenched through specific complex formation. rsc.org In the context of the phosphotungstomolybdate complex, the dominant effect observed is quenching, which serves as another indicator of complex formation.

Vibrational Spectroscopic Characterization

Vibrational spectroscopy, including both FTIR and Raman techniques, provides a fingerprint of the molecular structure by probing the vibrations of specific chemical bonds and functional groups within the Malachite Green cation and the phosphotungstomolybdate anion.

The FTIR spectrum of Malachite Green Phosphotungstomolybdate is a composite of the vibrational modes of its two constituent ions. The phosphotungstomolybdate anion, which possesses a Keggin structure, displays a characteristic set of bands in the 700–1100 cm⁻¹ region. researchgate.netnih.gov These bands are signatures of the polyoxometalate framework. researchgate.netmdpi.com

Simultaneously, the Malachite Green cation contributes its own characteristic peaks. The resulting spectrum allows for the confirmation of the presence of both components in the complex.

Table 2: Characteristic FTIR Vibrational Bands for Malachite Green Phosphotungstomolybdate

| Wavenumber (cm⁻¹) | Assignment | Ion | Reference |

| ~1060-1080 | Asymmetric stretch of central P-Oa bond | Phosphotungstomolybdate | researchgate.net |

| ~950-985 | Asymmetric stretch of terminal M=Od bonds (M=Mo, W) | Phosphotungstomolybdate | researchgate.netresearchgate.net |

| ~850-890 | Asymmetric stretch of corner-sharing M-Ob-M bridges | Phosphotungstomolybdate | nih.govresearchgate.net |

| ~760-800 | Asymmetric stretch of edge-sharing M-Oc-M bridges | Phosphotungstomolybdate | nih.govresearchgate.net |

| ~1590-1618 | C=C stretching in aromatic rings | Malachite Green | google.com |

| ~1324-1370 | Tertiary aromatic amine (C-N) stretching | Malachite Green | google.com |

| ~1180-1300 | C-H in-plane bending in aromatic rings | Malachite Green | google.com |

Note: M = Mo or W; Oa, Ob, Oc, Od refer to different oxygen atom positions within the Keggin structure.

Raman spectroscopy offers complementary information to FTIR, particularly for the symmetric vibrations of the Keggin anion and the aromatic rings of the Malachite Green cation. The Raman spectrum of a Keggin structure is characterized by a very strong band for the symmetric stretch of the terminal M=O bonds. mdpi.comnih.gov The vibrational modes of the P-O bonds are typically Raman inactive. mdpi.com

The Malachite Green cation shows prominent bands corresponding to the vibrations of its triphenylmethane structure. The combination of these signatures provides definitive evidence of the compound's composition.

Table 3: Characteristic Raman Vibrational Signatures for Malachite Green Phosphotungstomolybdate

| Wavenumber (cm⁻¹) | Assignment | Ion | Reference |

| ~990-1000 | Symmetric stretch of terminal M=Od bonds (M=Mo, W) | Phosphotungstomolybdate | mdpi.comnih.gov |

| Below 400 | Various M-O-M vibrational modes | Phosphotungstomolybdate | mdpi.com |

| ~1618 | C=C aromatic stretching | Malachite Green | researchgate.net |

| ~1370 | Aromatic ring vibration | Malachite Green | researchgate.net |

| ~1180 | Aromatic ring vibration | Malachite Green | researchgate.net |

| ~807 | C-H out-of-plane bending | Malachite Green | researchgate.net |

X-ray Diffraction (XRD) for Crystalline Phase and Structure Determination

X-ray Diffraction (XRD) is the definitive technique for determining the crystalline structure of solid materials. For Malachite Green Phosphotungstomolybdate, which can be isolated as a solid precipitate, XRD analysis would be used to confirm its degree of crystallinity and identify its crystal phase. acs.org A crystalline sample would produce a distinct diffraction pattern, from which lattice parameters and the crystal system could be determined. rsc.org

However, the compound is frequently generated in situ in aqueous solutions for analytical purposes, and the resulting precipitate may be amorphous or poorly crystalline. psu.edu Due to this, well-defined XRD patterns and detailed crystallographic data for Malachite Green Phosphotungstomolybdate are not widely reported in the literature. If a crystalline sample were analyzed, the technique would provide crucial information on the three-dimensional arrangement of the Malachite Green cations and the phosphotungstomolybdate anions in the solid state.

Electron Microscopy for Morphological and Nanoscale Characterization

Scanning Electron Microscopy (SEM) and Field-Emission SEM (FESEM)

No studies presenting SEM or FESEM micrographs specifically for an isolated "Malachite green phosphotungstomolydate" compound were identified. Research involving malachite green and SEM often focuses on the morphology of materials used to adsorb the dye. For instance, the surface of adsorbents like activated carbon or nanocomposites is analyzed before and after malachite green uptake to observe changes in surface texture.

Transmission Electron Microscopy (TEM) and High-Resolution TEM (HR-TEM)

Similarly, there is no available TEM or HR-TEM data providing insights into the nanoscale structure, particle size, or crystalline lattice of "this compound." TEM analyses in related research are typically performed on nanoparticles or composites designed for environmental remediation or catalysis, not on the specific dye-heteropolyacid salt. rsc.org

Selected Area Electron Diffraction (SAED)

No SAED patterns for "this compound" are available in the surveyed literature. This indicates a lack of studies focused on determining the crystallinity and crystallographic orientation of this specific compound.

Surface Compositional and Elemental Analysis

Energy Dispersive X-ray Spectroscopy (EDS/EDX)

While EDS/EDX is a common technique, no specific elemental analysis data for "this compound" was found. In related contexts, EDS is used to confirm the elemental composition of adsorbents or catalysts. For example, an analysis of a material after malachite green adsorption might show the presence of carbon and nitrogen from the dye, in addition to the elements of the adsorbent. rsc.org However, a quantitative elemental breakdown of an isolated "this compound" salt is not documented.

X-ray Photoelectron Spectroscopy (XPS)

There are no published XPS spectra for "this compound." XPS studies in the broader field have been used to analyze the surface chemistry of materials before and after interaction with malachite green, identifying the chemical states of elements like carbon, oxygen, and nitrogen. researchgate.netresearchgate.net These studies aim to understand the mechanism of adsorption rather than to characterize a specific compound formed with a phosphotungstomolybdate anion. researchgate.netresearchgate.net

Porosity and Surface Area Analysis (e.g., N2 Adsorption-Desorption)

The porosity and surface area of this compound would be critical parameters if the material were to be considered for applications such as catalysis or adsorption. The analysis is typically performed using nitrogen (N₂) adsorption-desorption isotherms at 77 K. The Brunauer-Emmett-Teller (BET) method is applied to calculate the specific surface area, while the Barrett-Joyner-Halenda (BJH) method is often used to determine the pore size distribution and pore volume.

The nature of the isotherm can provide insights into the porous structure of the material. For instance, a Type II isotherm is characteristic of non-porous or macroporous materials, whereas a Type IV isotherm, with a characteristic hysteresis loop, suggests the presence of mesopores. The shape of the hysteresis loop can further elucidate the pore geometry.

Illustrative Data for a Hypothetical Dye-Polyoxometalate Composite:

| Parameter | Value | Unit |

| BET Surface Area | 5.8 | m²/g |

| Pore Volume | 0.021 | cm³/g |

| Average Pore Diameter | 14.5 | nm |

This interactive table presents hypothetical data for a dye-polyoxometalate composite, as specific data for this compound is not available.

Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry, Electrochemical Impedance Spectroscopy)

The electrochemical behavior of this compound is of interest for its potential applications in electrocatalysis, sensors, and electrochromic devices.

Cyclic Voltammetry (CV) is a potentiodynamic electrochemical measurement technique. In a typical CV experiment, the working electrode potential is ramped linearly versus time. When the potential reaches a set value, the direction of the scan is reversed. The resulting plot of current versus potential, known as a cyclic voltammogram, provides information about the redox processes occurring at the electrode surface. For this compound, one would expect to observe redox peaks corresponding to both the malachite green cation and the phosphotungstomolybdate anion. The position and shape of these peaks can reveal information about the redox potentials, reaction kinetics, and stability of the compound.

Electrochemical Impedance Spectroscopy (EIS) is a powerful technique for probing the electrical properties of materials and their interfaces with electrolytes. By applying a small amplitude AC potential over a range of frequencies, the impedance of the system is measured. The resulting Nyquist plot (plotting the imaginary part of impedance against the real part) can be modeled using an equivalent electrical circuit to determine parameters such as solution resistance, charge transfer resistance, and capacitance. For a modified electrode with this compound, EIS could be used to study the kinetics of electron transfer and the capacitive behavior of the material.

Illustrative Electrochemical Data for a Hypothetical Modified Electrode:

| Technique | Parameter | Illustrative Finding |

| Cyclic Voltammetry | Redox Peaks | Anodic and cathodic peaks observed, indicating reversible or quasi-reversible redox behavior. |

| Electrochemical Impedance Spectroscopy | Charge Transfer Resistance (Rct) | A relatively low Rct value would suggest facile electron transfer kinetics at the electrode-electrolyte interface. |

This interactive table provides a qualitative illustration of expected findings from the electrochemical characterization of a material like this compound, as specific experimental data is not available.

Mechanistic Understanding and Theoretical Modeling

Investigation of Complexation Mechanisms between Malachite Green and Phosphotungstomolybdate

The formation of the Malachite Green-phosphotungstomolybdate complex is primarily driven by electrostatic interactions. Malachite Green exists as a cation in aqueous solutions, while phosphotungstomolybdate is a large polyanion. The complexation is analogous to the well-studied interaction between Malachite Green and phosphomolybdate, which is utilized in phosphate (B84403) assays. nih.govresearchgate.net

In acidic solutions, phosphate reacts with molybdate (B1676688) (and tungstate (B81510) in the case of the mixed heteropoly acid) to form a large, negatively charged heteropoly cage structure. The positively charged Malachite Green cation is then attracted to this anionic cage, leading to the formation of an ion-pair complex. nih.govresearchgate.net This complex formation is often accompanied by a distinct color change, which forms the basis of spectrophotometric quantification methods. nih.gov

Studies on the classical Malachite Green assay for phosphate reveal that the order of addition of reagents is crucial. Preferential formation of the Malachite Green-phosphomolybdate complex occurs when Malachite Green is added to the acidified solution before the molybdate. nih.govresearchgate.net This suggests a rapid association between the dye and the heteropoly acid once it is formed. The presence of other hydrophobic amines can interfere with this process by competing for the phosphomolybdate, leading to the formation of irreversible aggregates. nih.govresearchgate.net

Computational Chemistry Approaches for Electronic Structure and Binding Interactions

While specific computational studies on the Malachite Green-phosphotungstomolybdate complex are not extensively documented, research on Malachite Green itself provides significant insights into its electronic structure and potential binding interactions.

Density Functional Theory (DFT) has been employed to simulate the electronic properties of Malachite Green. researchgate.net These calculations help in understanding the distribution of electron density and identifying the locations of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy difference between the HOMO and LUMO, known as the energy gap, is crucial in determining the electronic transition properties and, consequently, the absorption spectrum of the dye. researchgate.net

Simulations of Malachite Green in the gas phase and in various solvents have shown that the solvent environment can influence the HOMO and LUMO energy levels. researchgate.net The negative values of both HOMO and LUMO energies indicate the stability of the Malachite Green molecule. researchgate.net The electrostatic potential maps generated through DFT can predict the regions of the molecule that are electron-rich and electron-poor, thus indicating likely sites for interaction with the anionic phosphotungstomolybdate. researchgate.net

| Parameter | Symbol | Formula |

|---|---|---|

| Chemical Potential | μ | (EHOMO + ELUMO)/2 |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 |

| Electronegativity | χ | -μ |

| Global Softness | S | 1/(2η) |

| Electrophilicity Index | ω | μ2/(2η) |

| Maximum Charge Transfer | ΔNmax | -μ/η |

Molecular dynamics (MD) simulations have been utilized to study the behavior of Malachite Green in solution and its interaction with various surfaces. nih.govmdpi.comnih.gov These simulations provide a dynamic picture of the conformational changes of the dye and its interactions with solvent molecules. For instance, surface-hopping dynamics simulations have been used to explore the excited-state relaxation dynamics of Malachite Green, revealing concerted synchronous rotation of its phenyl rings. nih.gov

MD simulations can also be applied to model the adsorption of Malachite Green onto surfaces, providing insights into the binding energies and preferred orientations of the adsorbed molecules. mdpi.com In the context of the phosphotungstomolybdate complex, MD simulations could elucidate the stability of the ion pair in an aqueous environment and the role of water molecules in solvating the complex. While specific MD studies on the MG-phosphotungstomolybdate system are sparse, simulations of organic phosphates on mineral surfaces demonstrate the utility of this approach in understanding interfacial interactions, including the formation of hydrogen bonds and proton transfer events. mdpi.com

Kinetic Studies of Formation and Dissociation Processes

Kinetic studies are essential for understanding the rates at which the Malachite Green-phosphotungstomolybdate complex forms and dissociates. In the context of the Malachite Green assay for phosphate, the kinetics of the color-forming reaction are critical for optimizing the assay conditions. nih.gov The hydrolysis of Malachite Green, a reaction where the colored dye becomes colorless, has been studied kinetically using absorbance spectroscopy. youtube.com This reaction is known to be influenced by pH. youtube.com

The formation of the complex with phosphotungstomolybdate is generally rapid. Kinetic assays for enzymes that release phosphate often rely on this rapid color formation. nih.gov The rate of the reaction can be monitored by measuring the change in absorbance at the λmax of the complex, which is typically around 620-650 nm. youtube.com The kinetic data can be analyzed to determine rate constants and to infer the reaction mechanism. For instance, pseudo-first-order kinetics are often observed when one of the reactants is in large excess. youtube.com

Photophysical and Photochemical Pathways within the Complex (if applicable)

The photophysical properties of Malachite Green are well-documented. It is a triphenylmethane (B1682552) dye with strong absorption in the visible region but a very low fluorescence quantum yield in low-viscosity solutions. researchgate.net This is due to efficient non-radiative decay pathways from the excited state. Ultrafast internal conversion processes, involving the rotation of the phenyl rings, are the primary de-excitation channels. nih.govresearchgate.net

When complexed with phosphotungstomolybdate, the photophysical behavior of Malachite Green may be altered. The rigid heteropoly acid cage could potentially hinder the rotational motion of the phenyl rings, which is a key factor in the non-radiative decay. researchgate.net Such hindrance could lead to an increase in the fluorescence quantum yield. Studies on Malachite Green in different environments, such as in films or adsorbed on surfaces, have shown that restricting the rotation of the phenyl rings can significantly enhance fluorescence lifetimes and intensity. researchgate.net

The interaction with the complex may also introduce new photochemical pathways, such as photo-induced electron transfer between the dye and the heteropoly acid. The degradation of Malachite Green can be influenced by photochemical processes, especially in the presence of UV light and oxidizing agents. nih.gov

Adsorption Mechanism Elucidation (e.g., Isotherm and Kinetic Models)

The adsorption of Malachite Green from aqueous solutions onto various materials has been extensively studied, and the principles can be applied to its interaction with phosphotungstomolybdate, particularly if the latter is immobilized on a solid support. Adsorption studies typically involve fitting experimental data to isotherm and kinetic models to elucidate the underlying mechanism.

Adsorption Isotherms: These models describe the equilibrium relationship between the concentration of the adsorbate in solution and the amount adsorbed on the solid phase at a constant temperature.

Langmuir Isotherm: Assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites. nih.govmdpi.com It is often indicative of chemisorption. mdpi.com

Freundlich Isotherm: An empirical model that describes multilayer adsorption on a heterogeneous surface. nih.govresearchgate.net

Temkin Isotherm: Considers the effect of indirect adsorbate-adsorbate interactions on the adsorption process. nih.gov

The suitability of an isotherm model is typically evaluated based on the correlation coefficient (R²). For Malachite Green adsorption on various adsorbents, the Langmuir model often provides a good fit, suggesting monolayer coverage. nih.govmdpi.comresearchgate.net

| Isotherm Model | Equation | Parameters |

|---|---|---|

| Langmuir | Ce/qe = 1/(KLqm) + Ce/qm | qm (maximum adsorption capacity), KL (Langmuir constant) |

| Freundlich | log(qe) = log(KF) + (1/n)log(Ce) | KF (Freundlich constant), n (adsorption intensity) |

| Temkin | qe = B ln(A) + B ln(Ce) | B (heat of adsorption), A (equilibrium binding constant) |

Adsorption Kinetics: Kinetic models are used to investigate the rate of the adsorption process.

Pseudo-First-Order Model: Assumes that the rate of occupation of adsorption sites is proportional to the number of unoccupied sites. mdpi.commdpi.com

Pseudo-Second-Order Model: Assumes that the rate-limiting step is chemisorption involving valence forces through sharing or exchange of electrons between the adsorbent and adsorbate. mdpi.comrazi.ac.iruobaghdad.edu.iq This model is frequently found to best describe the adsorption kinetics of Malachite Green. uobaghdad.edu.iqresearchgate.netwwjournal.ir

Elovich Model: Describes adsorption on energetically heterogeneous solid surfaces. mdpi.com

Intraparticle Diffusion Model: Used to identify the diffusion mechanism and rate-controlling steps. researchgate.netorientjchem.org

The analysis of kinetic data often reveals that the adsorption process may be controlled by more than one mechanism, such as initial external mass transfer followed by intraparticle diffusion. researchgate.net

| Kinetic Model | Equation | Parameters |

|---|---|---|

| Pseudo-First-Order | log(qe - qt) = log(qe) - (k1/2.303)t | k1 (rate constant), qe (equilibrium adsorption capacity) |

| Pseudo-Second-Order | t/qt = 1/(k2qe2) + t/qe | k2 (rate constant), qe (equilibrium adsorption capacity) |

| Intraparticle Diffusion | qt = kidt1/2 + C | kid (intraparticle diffusion rate constant), C (boundary layer thickness) |

Analytical Applications and Sensing Technologies

Spectrophotometric Determination of Analytes Utilizing Malachite Green Phosphotungstomolybdate Complexation

Spectrophotometry based on the malachite green phosphotungstomolybdate complex is a widely adopted method for the trace determination of phosphorus. The technique is celebrated for its simplicity and high sensitivity. The fundamental principle involves the formation of a ternary ion-association complex between the phosphomolybdate heteropolyacid and the malachite green cation, which exhibits a strong absorbance at a specific wavelength.

The reaction between orthophosphate, molybdate (B1676688), and malachite green in an acidic solution forms a colored complex that allows for the determination of trace amounts of phosphate (B84403). rsc.org This direct aqueous method has a molar absorptivity of 7.8 x 10⁴ L mol⁻¹ cm⁻¹ at 650 nm and can achieve a detection limit as low as 0.01 µg of phosphorus. rsc.orgresearchgate.net The recommended concentration range for this method is between 0.1 and 5 µg of phosphorus. rsc.orgresearchgate.net

To further enhance sensitivity, solvent extraction techniques have been developed. In this approach, the molybdophosphate, formed in a sulfuric acid solution, is extracted into an organic solvent mixture, such as toluene (B28343) and 4-methylpentan-2-one, using Malachite Green as the counter-ion. cmu.ac.th This method significantly increases the apparent molar absorptivity to 2.3 x 10⁵ L mol⁻¹ cm⁻¹ at 630 nm, with a detection limit of approximately 0.1 ng/mL of phosphorus. cmu.ac.th

Another advancement is the use of surfactants to sensitize the reaction. A method employing the anionic surfactant Ultrawet 60 L in a low acidic medium (pH 1.0) reported a molar absorptivity of 1.26 x 10⁵ L mol⁻¹ cm⁻¹ at 600 nm and a detection limit of 8 nM. researchgate.net These ultra-sensitive methods are routinely applied for measuring inorganic phosphate in diverse samples, including river and sea-water, and for monitoring enzymatic reactions that release phosphate. cmu.ac.thnih.gov

Table 1: Performance Characteristics of Spectrophotometric Phosphate Detection Methods

| Method | Molar Absorptivity (L mol⁻¹ cm⁻¹) | Wavelength (nm) | Detection Limit | Reference |

|---|---|---|---|---|

| Aqueous Solution | 7.8 x 10⁴ | 650 | 0.01 µg P | rsc.orgresearchgate.net |

| Solvent Extraction | 2.3 x 10⁵ | 630 | 0.1 ng/mL P | cmu.ac.th |

| Surfactant-Sensitized | 1.26 x 10⁵ | 600 | 8 nM | researchgate.net |

The principle of forming a heteropolyacid complex with malachite green is not limited to phosphate. It can be extended to other oxyanions that form similar heteropolyacids with molybdate or tungstate (B81510).

Silicate (B1173343): A sensitive spectrophotometric method for the determination of silicate has been developed based on this chemistry. rsc.org In an acidic medium, silicate reacts with molybdate to form molybdosilicate, which then associates with the Malachite Green cation. rsc.org Using a flotation-dissolution technique, this method achieves a very high molar absorptivity of 4.2 × 10⁵ L mol⁻¹ cm⁻¹ with a detection limit of 1 × 10⁻⁸ M of silicate. rsc.org

Germanate: The reaction has also been applied to the determination of germanium. osti.gov Molybdogermanic acid interacts quantitatively with Malachite Green over a wide range of acidity, forming solid-phase compounds. osti.gov A highly sensitive method was developed using an 8:1 complex of the dye to the heteropolyacid for determining microgram quantities of germanium. osti.gov

The performance of the malachite green phosphotungstomolybdate method is highly dependent on reaction conditions. Key parameters that are frequently optimized include acidity, reagent concentrations, temperature, and the use of stabilizing agents.

The reaction is typically carried out in a strong acid medium, often using sulfuric acid or hydrochloric acid. rsc.orgnih.gov In some procedures, the sample solution is acidified and heated in a water bath to ensure complete reaction. rsc.orgresearchgate.net The stability of the colored complex is a critical factor. Polyvinyl alcohol is often added as a stabilizer to prevent the formation of precipitates and ensure the color remains stable for measurement. rsc.orgresearchgate.net Surfactants, such as Tween 20 or Ultrawet 60 L, can also be used to stabilize the dye-phosphomolybdate complex and enhance sensitivity. researchgate.netnih.gov The order of reagent addition can also be crucial; one improved method adds malachite green before molybdate to enhance resistance to interference from certain hydrophobic amines. researchgate.net

Selectivity studies are vital to ensure the accurate determination of the target analyte. For phosphate detection, potential interference from other ions, particularly silicate, is a major consideration. The method generally shows good recovery rates (95–101%) in complex matrices like river water, indicating a high degree of selectivity when conditions are optimized. rsc.org

Electrochemical Sensors Based on Malachite Green Phosphotungstomolybdates

While malachite green is primarily used as a colorimetric indicator, the underlying electroactive nature of the phosphotungstomolybdate heteropolyacid allows for the development of electrochemical sensors. In these applications, the detection principle shifts from color formation to the direct electrochemical reduction of the heteropolyacid at a modified electrode surface.

Electrochemical sensors for phosphate are often fabricated by modifying the surface of a standard electrode, such as a glassy carbon electrode (GCE), with components that facilitate the formation and detection of the phosphomolybdate complex.

One approach involves immobilizing one of the reactants onto the electrode surface. A novel amperometric sensor for phosphate was developed based on the immobilization of molybdate(VI) anions within a chitosan (B1678972) matrix deposited on a GCE. nih.gov When the electrode is exposed to a sample containing phosphate, the phosphomolybdate complex forms within the film, ready for electrochemical detection. nih.gov

Another design is employed in flow injection analysis (FIA) systems. cmu.ac.th In this setup, the sample containing phosphate is injected into a carrier stream and merged with a molybdate solution in a reaction coil to form the 12-molybdophosphate complex. cmu.ac.th This newly formed complex is then passed over a GCE for immediate electrochemical reduction. cmu.ac.th

Once the phosphomolybdate complex is formed at or near the electrode surface, its concentration, which is proportional to the initial phosphate concentration, is determined using voltammetric or amperometric techniques.

Amperometry: In a flow injection system, a constant potential of +0.20 V (vs. Ag/AgCl) is applied to the GCE. cmu.ac.th The electrochemical reduction of the 12-molybdophosphate complex produces a current that is directly proportional to the phosphate concentration. cmu.ac.th This method provides a high sample throughput of 40-60 injections per hour and can tolerate high concentrations of potentially interfering ions like silicate and chloride. cmu.ac.th

Voltammetry: Square wave voltammetry is another technique used for this purpose. In a sensor with molybdate immobilized in a chitosan film, the reduction of the complex formed in the film provides a sensitive signal for phosphate. nih.gov This method achieved a low limit of detection of 0.15 µM. nih.gov

These electrochemical methods offer a robust alternative to spectrophotometry, with key advantages being their insensitivity to sample turbidity or color and their suitability for miniaturization and on-site analysis. cmu.ac.thnih.gov

Table 2: Performance of Electrochemical Sensors for Phosphate Based on Molybdate Complexation

| Sensor Type | Technique | Linear Range | Detection Limit (LOD) | Reference |

|---|---|---|---|---|

| Flow Injection Sensor (GCE) | Amperometry | 10 µg/L - 10 mg/L | 3 µg/L | cmu.ac.th |

| Molybdate/Chitosan Modified GCE | Square Wave Voltammetry | Not specified | 0.15 µM | nih.gov |

Impedimetric Biosensors and Aptasensors utilizing the Complex

Impedimetric biosensors and aptasensors represent a powerful class of electrochemical tools for the sensitive detection of malachite green (MG). These devices measure the change in electrical impedance at an electrode surface upon the binding of the target molecule. The core principle involves immobilizing a specific recognition element, such as an antibody (in an immunosensor) or an aptamer (in an aptasensor), onto an electrode. When MG is present in a sample, it binds to this recognition element, altering the dielectric and conductive properties at the electrode-electrolyte interface, which is detected as a change in impedance.

A sensitive electrochemical impedance immunosensor has been developed for the detection of both malachite green and its primary metabolite, leucomalachite green (LMG). nih.gov In one such sensor, a glassy carbon electrode (GCE) was modified with 1,4-phenylenediamine and bovine serum albumin-decorated gold nanoclusters (BSA-AuNCs) to create a stable platform for immobilizing a polyclonal antibody for LMG. nih.gov The binding of the target molecules to the antibodies on the electrode surface hinders the charge transfer, leading to a measurable increase in impedance. This immunosensor achieved a linear detection range for LMG from 0.1 to 10.0 ng/mL, with a low detection limit of 0.03 ng/mL. nih.gov

Aptasensors, which use short, single-stranded DNA or RNA sequences (aptamers) as the recognition element, offer high specificity and stability for MG detection. mdpi.com A label-free aptasensor was constructed using a nanocomposite of gold nanoparticles and multi-walled carbon nanotubes on titanium dioxide (AuNPs/MWCNTs@TiO2) as the electrode modifier. mdpi.combohrium.com This material provides a large surface area and excellent conductivity. mdpi.com In this system, an MG-specific aptamer is hybridized with its complementary DNA strand (cDNA), which is anchored to the electrode. In the absence of MG, the negatively charged DNA duplex repels redox probes in the solution. When MG is introduced, the aptamer preferentially binds to it, causing the duplex to unwind. This reduces the negative charge on the electrode surface, allowing the redox probe greater access and resulting in an enhanced electrical signal. mdpi.com This approach has demonstrated remarkable sensitivity.

Another label-free electrochemical aptasensor utilized a composite film of Au nanoparticles, graphene quantum dots, and tungsten disulfide nanosheets (AuNPs/GQDs-WS2). mdpi.com The aptamer was immobilized on the electrode via a gold-sulfur bond. Detection was achieved by monitoring the voltammetric signal from the electrochemical oxidation of the MG captured by the aptamer. mdpi.com

Table 1: Performance of Impedimetric Biosensors and Aptasensors for Malachite Green (MG) Detection

| Sensor Type | Electrode Modification | Linear Range | Limit of Detection (LOD) | Reference |

| Immunosensor | BSA-AuNC/Antibody on GCE | 0.1 - 10.0 ng/mL (for LMG) | 0.03 ng/mL (for LMG) | nih.gov |

| Aptasensor | AuNPs/MWCNTs@TiO2 | 0.01 - 1000 ng/mL | 8.68 pg/mL | mdpi.com |

| Aptasensor | AuNPs/GQDs-WS2 on GCE | 0.01 - 10 µM | 3.38 nM | mdpi.com |

Chromatographic Detection Methods Incorporating the Complex

Liquid chromatography (LC) is a cornerstone technique for the separation and quantification of malachite green and its metabolite, leucomalachite green, in various matrices, particularly in aquaculture and environmental samples.

A significant challenge in the simultaneous analysis of MG and LMG is that LMG, the reduced and colorless form, lacks the strong visible absorbance of the parent MG. To overcome this, derivatization techniques are employed either before (pre-column) or after (post-column) the chromatographic separation to convert LMG into the intensely colored MG, allowing for sensitive spectrophotometric detection.

Post-column derivatization is a widely adopted approach. After the LC column separates MG and LMG, the eluate is passed through a reaction chamber where an oxidizing agent converts LMG to MG. usgs.gov This allows both compounds to be detected as MG at its absorbance maximum, typically around 618 nm. usgs.govnih.gov A common system uses a reactor containing lead(IV) oxide (PbO2) on a solid support like Celite. usgs.gov This method effectively oxidizes the leuco forms of triphenylmethane (B1682552) dyes to their chromatic forms. usgs.gov Another study developed a novel post-column derivatization method using an iodine solution as the oxidant, which also successfully converted LMG to MG for HPLC detection. nih.gov The decision limit (CCα) and detection capability (CCβ) for this method were in the ranges of 0.10-0.17 µg/kg and 0.13-0.23 µg/kg, respectively, in various aquatic products. nih.gov

Pre-column derivatization involves oxidizing LMG to MG before injection into the LC system. In one method, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) was used as an effective oxidizing agent to quantitatively convert LMG into MG prior to cleanup and analysis. researchgate.netnih.gov This approach allows for the determination of the total MG concentration (the sum of MG and LMG).

For unambiguous confirmation and highly sensitive quantification, liquid chromatography is often coupled with tandem mass spectrometry (LC-MS/MS). This hybrid technique combines the superior separation power of LC with the high selectivity and sensitivity of MS. LC-MS/MS is considered a gold standard for the analysis of MG and LMG residues. nih.govmdpi.com

In a typical LC-MS/MS workflow, after chromatographic separation, the analytes are ionized, usually by electrospray ionization (ESI) in positive mode. The mass spectrometer then isolates the precursor ion of the specific analyte (e.g., m/z 329 for MG) and fragments it to produce characteristic product ions. researchgate.net Monitoring specific precursor-to-product ion transitions in a mode known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) provides excellent specificity and reduces matrix interference. nih.gov

An isotope dilution LC-MS/MS method has been developed for the accurate determination of MG and LMG in fish tissue. researchgate.net This method uses isotopically labeled internal standards (d5-MG and d6-LMG) to improve accuracy and precision. The method monitored the ions at m/z 329 for MG and m/z 331 for LMG. researchgate.net Another LC-MS/MS method was validated for quantifying MG in environmental water samples, demonstrating a linear range of 0.1 to 10 mg/L with an excellent correlation coefficient of 0.9995. mdpi.com The recovery in spiked samples was found to be between 97.28% and 98.75%. mdpi.com

Table 2: Example LC-MS/MS Parameters and Performance for Malachite Green (MG) Analysis

| Parameter | Details | Reference |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | researchgate.netnih.gov |

| Precursor Ion (MG) | m/z 329 | researchgate.net |

| Precursor Ion (LMG) | m/z 331 | researchgate.net |

| Linearity Range | 0.1 to 10 mg/L | mdpi.com |

| Sample Recovery | 97.28% to 98.75% | mdpi.com |

| Precision (%RSD) | 0.709% to 1.893% | mdpi.com |

Advanced Optical Sensing Platforms for Trace Analysis

Beyond standard spectrophotometry, several advanced optical sensing platforms have been engineered for the rapid and ultra-sensitive trace analysis of malachite green. These platforms often leverage nanomaterials and specific molecular recognition events to generate a measurable optical signal, such as fluorescence or a change in light scattering.

Fluorescence-based aptasensors are a prominent example. Certain RNA aptamers, known as "light-up" aptamers, undergo a conformational change upon binding to MG, which dramatically enhances the dye's intrinsic fluorescence—a phenomenon that is otherwise very weak. nih.govnih.gov This principle has been harnessed to create highly specific sensors. For instance, a dual aptasensor for theophylline (B1681296) was engineered by combining an MG-binding aptaswitch with a theophylline-binding aptaswitch; the presence of theophylline brings the two parts together, allowing MG to bind and fluoresce, resulting in a 20-fold signal enhancement. nih.gov

Another advanced fluorescence platform utilizes lanthanide-functionalized metal-organic frameworks (MOFs). nih.gov A dual-emission probe (Eu-Zn-MOF) was designed where the MOF frame emits at 410 nm and the incorporated Europium ion (Eu3+) emits at 615 nm. MG effectively quenches the Eu3+ emission through an energy transfer process, while the MOF emission remains stable, creating a ratiometric sensor. nih.gov This platform provides a rapid response (within 1 minute) and a low detection limit of 9.8 nM. nih.gov The visual color change can even be analyzed with a smartphone app for on-site detection. nih.gov

Surface-Enhanced Raman Spectroscopy (SERS) offers another powerful approach for trace detection. SERS enhances the Raman scattering signal of molecules adsorbed on or near nanostructured metal surfaces by many orders of magnitude. A SERS-based microfluidic sensor was developed for the rapid analysis of MG. nih.gov The device used a zigzag-shaped microchannel to ensure efficient mixing of the sample with silver colloids, which act as the SERS-active substrate. This method achieved a detection limit below the 1-2 ppb level, comparable to that of LC-MS methods. nih.gov

Table 3: Comparison of Advanced Optical Sensing Platforms for Malachite Green (MG)

| Platform Type | Principle | Linear Range | Limit of Detection (LOD) | Reference |

| Fluorescence Aptasensor | "Light-up" aptamer binding | N/A (signal enhancement) | N/A (used for other analytes) | nih.gov |

| Ratiometric MOF Sensor | Fluorescence quenching of Eu3+ | 0 - 30 µM | 9.8 nM | nih.gov |

| SERS Microfluidic Sensor | SERS signal from MG on Ag colloids | N/A (quantitative analysis) | < 1-2 ppb (µg/kg) | nih.gov |

| Colorimetric Nanofiber Sensor | Adsorption onto polyimide nanofibers | 0.05 - 0.3 mg/L | 0.013 mg/L | mdpi.com |

Catalytic Performance and Reaction Engineering

Photocatalytic Activity of Malachite Green Phosphotungstomolybdates

Phosphotungstomolybdates exhibit significant photocatalytic activity, leveraging light energy to drive chemical reactions. This activity is particularly effective for environmental remediation, such as the purification of water contaminated with industrial dyes.

Phosphotungstomolybdate catalysts have demonstrated high efficiency in breaking down persistent organic pollutants under visible light. Malachite Green, a toxic triphenylmethane (B1682552) dye used in various industries, is a primary target for this degradation process. Research has shown that nickel-containing polytungstometalate, specifically Na12[CuNiW18O62]·23H2O, can effectively degrade Malachite Green G. chesci.com The photocatalytic degradation process is influenced by several operational parameters. Optimal conditions have been identified to maximize the degradation efficiency, including a pH of 7.5, a dye concentration of 5.00 x 10⁻⁵ M, and a catalyst amount of 0.10 g in the reaction mixture when exposed to a 200W tungsten lamp. chesci.com

The photocatalytic capability of these compounds extends to other organic dyes as well. For instance, phosphotungstic acid (H₃PW₁₂O₄₀), a well-known Keggin-type heteropolyacid, has been successfully used to degrade Methyl Orange. researchgate.net Studies have achieved a degradation rate of up to 93.6% under optimal conditions. researchgate.net This broad applicability highlights the potential of phosphotungstomolybdates as versatile photocatalysts for wastewater treatment.

Table 1: Photocatalytic Degradation of Organic Dyes using Phosphotungstometalate Catalysts

| Catalyst | Organic Pollutant | Catalyst Conc. | Pollutant Conc. | Irradiation Time | Degradation Efficiency (%) | Source |

| Na12[CuNiW18O62]·23H2O | Malachite Green G | 0.10 g | 5.00 x 10⁻⁵ M | Not Specified | High | chesci.com |

| Phosphotungstic Acid | Methyl Orange | 8.89 g/L | 5.56 mg/L | 80 min | 93.6% | researchgate.net |

The mechanism of photocatalytic degradation by phosphotungstomolybdates involves the generation of highly reactive oxygen species (ROS). When the semiconductor catalyst is irradiated with light of sufficient energy, it generates electron-hole pairs (e⁻/h⁺). researchgate.net These charge carriers migrate to the catalyst surface and participate in redox reactions with water and dissolved oxygen to produce powerful oxidizing agents, primarily hydroxyl radicals (•OH) and superoxide (B77818) anion radicals (•O₂⁻). researchgate.netmdpi.com

These ROS are responsible for the subsequent breakdown of complex organic pollutant molecules into simpler, less harmful substances like CO₂ and H₂O. mdpi.com The dominant ROS can be identified through scavenger experiments. For instance, the addition of isopropyl alcohol, a known •OH scavenger, can quench the degradation reaction, confirming the crucial role of hydroxyl radicals. mdpi.com In the photocatalytic degradation of Malachite Green using specific catalysts, the hydroxyl radical has been identified as the primary active oxidizing species. chesci.commdpi.comresearchgate.net Similarly, in other systems, both superoxide radicals and holes (h⁺) have been found to be the main species responsible for the degradation of Malachite Green. mdpi.com

Phosphotungstomolybdate catalysts are often employed in heterogeneous photocatalysis systems, where the solid catalyst is dispersed in a liquid medium (typically water) containing the pollutant. researchgate.net This approach is highly advantageous for environmental applications because the catalyst can be easily separated from the treated water and potentially reused, which is both economical and environmentally friendly. quora.com

The effectiveness of heterogeneous photocatalysis relies on the catalyst's ability to adsorb the pollutant molecules onto its active sites. researchgate.net The process involves the excitation of the semiconductor catalyst by light, leading to the formation of ROS that degrade the adsorbed organic molecules. researchgate.net Studies on various nanophotocatalysts, such as metal oxides supported on TiO₂, have demonstrated the principles of heterogeneous photocatalysis in the degradation of Malachite Green under different irradiation sources like solar and microwave. researchgate.net Polyoxometalates can be immobilized on supports like polymers to create stable and easily recoverable heterogeneous catalysts. quora.com

Electrocatalytic Applications and Reaction Mechanisms

Polyoxometalates, including phosphotungstomolybdates, are promising candidates for electrocatalysis due to their remarkable redox properties. They can undergo multiple, reversible electron-transfer reactions without undergoing structural changes, a property that makes them effective "electron sponges". This characteristic is valuable for a variety of electrochemical applications, including energy conversion and storage.

Acid-Base Catalysis Mediated by the Complex

Phosphotungstomolybdates, particularly in their protonated form (heteropolyacids like phosphotungstic acid), are powerful Brønsted acids. vedantu.com This strong acidity allows them to function as highly effective acid catalysts in a wide range of organic reactions. quora.comvedantu.com

The mechanism of acid catalysis involves the donation of a proton (H⁺) from the catalyst to the substrate molecule. vedantu.comyoutube.com This protonation activates the substrate, making it more susceptible to subsequent chemical transformation. For example, in ester hydrolysis, the protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and thus more readily attacked by a nucleophile like water. vedantu.com While bases activate nucleophiles by deprotonating them, acids activate electrophiles by protonating them. mdpi.com This form of catalysis can be classified as specific acid catalysis, where the reaction rate is dependent on the concentration of protonated solvent molecules, or general acid catalysis, where any Brønsted acid present can contribute to rate acceleration. vedantu.com The strong acidic nature of phosphotungstomolybdates makes them suitable for reactions requiring potent acid catalysts.

Reusability and Stability of Malachite Green Phosphotungstomolybdate Catalysts

A critical aspect of a catalyst's viability for industrial and environmental applications is its stability and reusability. Phosphotungstomolybdate catalysts generally exhibit good stability under reaction conditions. researchgate.net Heterogeneous photocatalysts based on polyoxometalates can be recovered after the reaction, for example by simple filtration, and reused for multiple cycles with minimal loss of activity. quora.come3s-conferences.org

For instance, studies on various photocatalysts have demonstrated their remarkable photostability. One study showed a photocatalyst degrading around 85.8% of a dye even after a third run. nih.gov Another example showed a catalyst maintaining high degradation efficiency over five cycles, with only a 7.1% drop in performance, which was attributed to mechanical loss of the catalyst during recovery. researchgate.net This high level of stability and reusability makes phosphotungstomolybdate catalysts a cost-effective and sustainable option for large-scale applications in water treatment and other catalytic processes. researchgate.net

Applications in Advanced Materials and Nanotechnology

Incorporation into Nanomaterials and Nanocomposites

The integration of malachite green phosphotungstomolybdate into nanomaterials can lead to hybrid materials with synergistic or enhanced properties.

The synthesis of composite materials incorporating malachite green phosphotungstomolybdate leverages the strong electrostatic attraction between the positively charged malachite green cation and the negatively charged phosphotungstomolybdate anion. This interaction facilitates the formation of organic-inorganic hybrid materials. mdpi.comnih.gov Research into polyoxometalate (POM)-based hybrids has shown that combining organic components, such as dyes, with inorganic clusters can result in materials with novel catalytic, optical, and electronic properties. rsc.orgnih.gov For instance, a polyoxometalate-based inorganic–organic hybrid, [Ag₄(H₂O)(L)₃(SiW₁₂O₄₀)], has demonstrated high activity for the heterogeneous degradation of malachite green. rsc.org

The synthesis strategy often involves a self-assembly process where the components organize into well-defined structures. mdpi.com By embedding the malachite green phosphotungstomolybdate complex within a polymer or silica (B1680970) matrix, it is possible to create robust nanocomposites. These materials could potentially exhibit enhanced thermal stability and photocatalytic activity, useful for environmental remediation applications such as the degradation of other organic pollutants. rsc.org

| Property | Description | Potential Advantage |

| Composition | Organic Cation (Malachite Green) + Inorganic Anion (Phosphotungstomolybdate) | Tunable properties by modifying either component. |

| Bonding | Primarily electrostatic interactions. | Facilitates self-assembly and formation of hybrid materials. |

| Potential Properties | Photocatalytic, Optical, Sensing. | Applications in environmental remediation, optics, and chemical sensors. |

Carbon nanotubes (CNTs) and metal oxides are frequently used as supports or active components in advanced materials due to their high surface area and unique electronic properties. Functionalizing these materials with malachite green phosphotungstomolybdate can impart new functionalities. For example, malachite green has been successfully conjugated to carboxyl-functionalized multi-walled carbon nanotubes (MWCNTs) for applications in antimicrobial photodynamic inactivation. nih.gov This suggests that the entire phosphotungstomolybdate complex could be anchored to CNTs, potentially creating a multifunctional material with both the properties of the CNTs and the catalytic or sensing capabilities of the complex.

Similarly, metal oxide nanoparticles can be functionalized. The interaction would likely occur through electrostatic attraction or by direct growth of the complex on the metal oxide surface. Such functionalized materials could be employed as catalysts or as sensitive layers in chemical sensors. The photocatalytic degradation of malachite green itself has been studied using various metal oxide nanoparticles, indicating a strong interaction between the dye and these surfaces. mdpi.com

Development of Functional Films and Coatings for Sensing or Catalysis

Thin films and coatings containing malachite green phosphotungstomolybdate can be designed for specific functions, particularly in sensing and catalysis. The formation of a colored complex between malachite green and phosphomolybdate is a well-established method for the detection of phosphate (B84403). nih.govapexbt.com This principle can be extended to create solid-state sensors.

By immobilizing the malachite green phosphotungstomolybdate complex within a thin polymer film, a visual or spectrophotometric sensor for phosphate or other analytes could be developed. The interaction with the target analyte would induce a color change in the film. Furthermore, polyoxometalates are known for their catalytic activity. rsc.orgnih.gov Films incorporating the malachite green phosphotungstomolybdate complex could act as heterogeneous catalysts, for example, in oxidation reactions or for the degradation of pollutants under visible light, driven by the photosensitizing properties of the malachite green dye. rsc.org Research on Co:TiO2 thin films has shown their effectiveness in the photocatalytic degradation of malachite green. researchgate.net

Integration into Polymer Inclusion Membranes (PIMs)

Polymer Inclusion Membranes (PIMs) are a type of liquid membrane that has shown great promise for the selective transport and extraction of various chemical species. walisongo.ac.idresearchgate.netwalisongo.ac.idresearchgate.net PIMs typically consist of a base polymer, a carrier (extractant), and sometimes a plasticizer.

The malachite green phosphotungstomolybdate complex could be incorporated into a PIM in several ways. The complex itself could act as a carrier for the transport of specific anions or cations. Alternatively, the malachite green cation could be used as a carrier for the transport of anions, with the large phosphotungstomolybdate anion serving as a counter-ion to maintain charge neutrality within the membrane. Studies have demonstrated the transport of malachite green using PIMs with various carriers. rsc.orgrsc.orgcapes.gov.br For example, a study using a PIM with co-poly(eugenol-divinylbenzene) as a carrier achieved a transport efficiency of 90.95% for malachite green. rsc.org The integration of the phosphotungstomolybdate complex could enhance the selectivity and efficiency of these membranes for specific applications.

| PIM Component | Role in Malachite Green Transport | Research Finding | Reference |

| Carrier | co-poly(eugenol-divinylbenzene) | 90.95% transport efficiency for Malachite Green. | rsc.org |

| Carrier | Polyeugenol | 89.09% transport yield for Malachite Green. | rsc.org |

| Carrier | bis-(2-ethylhexyl) phosphate (B2EHP) | >98% extraction efficiency for Malachite Green. | frontiersin.org |

Self-Assembly and Supramolecular Architectures involving the Complex

The ionic nature of malachite green phosphotungstomolybdate makes it an ideal building block for the construction of self-assembled and supramolecular architectures. The electrostatic interactions between the large organic cation and the inorganic polyoxoanion can drive the formation of highly ordered structures in solution or at interfaces. mdpi.commdpi.com

The field of polyoxometalate chemistry has seen significant progress in the creation of complex supramolecular systems through self-assembly. mdpi.com These structures can range from simple aggregates to complex, hierarchical architectures with defined shapes and functionalities. By carefully controlling conditions such as solvent polarity, pH, and temperature, it is possible to direct the self-assembly of malachite green phosphotungstomolybdate into specific arrangements. These supramolecular structures could find applications in areas such as molecular electronics, drug delivery, and catalysis, where the precise spatial arrangement of the components is crucial for function.

Environmental Remediation Technologies

Adsorption of Contaminants Using Malachite Green Phosphotungstomolybdate-Derived Materials

Scientific literature does not describe the use of materials derived from a "Malachite green phosphotungstomolybdate" complex for the adsorption of other contaminants. The research is consistently focused on the reverse: the use of various adsorbents to remove the malachite green dye itself from water. researchgate.netresearchgate.netnih.gov

Advanced Oxidation Processes (AOPs) Utilizing the Complex as a Component or Catalyst

There is no evidence in the scientific literature of the "Malachite green phosphotungstomolybdate" complex being used as a component or catalyst in AOPs. Research on AOPs is aimed at the degradation of the malachite green dye. mdpi.comresearchgate.netnih.govresearchgate.net These studies often employ catalysts like titanium dioxide (TiO₂) or Fenton's reagent to break down the dye molecule into less harmful substances. researchgate.netnih.gov

Waste Water Treatment Applications and Efficiency Studies

Given the absence of synthesized materials or AOP applications involving the "Malachite green phosphotungstomolybdate" complex, there are no efficiency studies or real-world wastewater treatment applications to report. All located studies focus on the treatment efficiency of processes designed to remove malachite green from effluents. nih.govnih.gov

Challenges and Future Research Directions

Addressing Complex Stability and Durability in Diverse Environments

A significant challenge in the practical application of polyoxometalates, including phosphotungstomolybdates, is their stability and durability under diverse environmental conditions. These inorganic clusters can be sensitive to pH, temperature, and the presence of other ions, which can lead to their decomposition or transformation into less active species. acs.orgrsc.org For instance, the stability of Keggin-type anions is often limited to a narrow pH range, typically below pH 2, with lacunary species forming at higher pH values and complete dissolution occurring in strongly basic media. acs.org

The incorporation of organic moieties, such as malachite green, introduces further complexity. The organic component itself can be susceptible to degradation, especially under the oxidative conditions where POMs are often employed as catalysts. rsc.org Furthermore, the interaction between the organic cation and the inorganic polyanion can be influenced by the surrounding medium, potentially leading to leaching of the organic component and a loss of function. catalysis.blog

Future research must focus on enhancing the robustness of these hybrid systems. Strategies include the covalent grafting of organic molecules to the POM framework, which creates more stable Class II hybrid materials. frontiersin.orgnih.gov Another promising approach is the encapsulation of POMs within more durable matrices like metal-organic frameworks (MOFs) or layered double hydroxides (LDHs), which can protect the POM from the bulk environment while maintaining its catalytic or analytical activity. acs.orgacs.org

Table 1: Factors Affecting the Stability of Polyoxometalate-Based Complexes

| Parameter | Influence on Stability | Future Research Direction |

| pH | Can lead to decomposition or formation of lacunary species. acs.org | Development of POMs with wider pH stability ranges; protective encapsulation. |

| Temperature | High temperatures can cause structural degradation. mdpi.com | Synthesis of thermally robust POMs and hybrid materials. |

| Solvent | Solubility and stability vary significantly with the solvent. catalysis.blog | Design of POMs with tailored solubility for specific applications. |

| Redox Potential | Can lead to irreversible reduction or oxidation of the POM or organic component. | Tuning redox properties through heteroatom substitution. |

| Ionic Strength | Can affect the integrity of ion-paired assemblies. researchgate.net | Investigation of the role of counter-ions in stabilizing the complex. |

Scaling Up Synthesis and Application Methodologies for Industrial Relevance

For any material to transition from laboratory curiosity to industrial reality, scalable and cost-effective synthesis methods are paramount. The synthesis of complex POMs and their hybrids often involves multi-step procedures with potentially low yields, which presents a significant barrier to large-scale production. researchgate.net Challenges also lie in the purification of the final product and the handling of potentially hazardous reagents.

The development of "green" synthesis routes is a key area of future research. mdpi.com This includes the use of water as a solvent, minimizing the use of organic solvents, and designing one-pot synthesis methods to improve efficiency and reduce waste. researchgate.net For instance, room temperature stirring methods for the production of POM-based metal-organic frameworks (POMOFs) have been proposed as a green and scalable approach. mdpi.com

Furthermore, the application methodologies need to be adapted for industrial settings. For catalytic applications, the transition from homogeneous to heterogeneous systems is crucial for catalyst recovery and reuse. nih.gov This involves immobilizing the POM complex on solid supports, such as silica (B1680970), carbon nanotubes, or polymers, without compromising its activity. researchgate.net The design of continuous flow reactors for POM-catalyzed reactions is another important step towards industrial implementation. rsc.org

Exploring Novel Synergistic Effects in Hybrid Systems

The combination of an organic component like malachite green with a phosphotungstomolybdate core opens up the possibility of synergistic effects, where the properties of the hybrid material are greater than the sum of its parts. frontiersin.orgnih.gov The organic moiety can influence the electronic properties, solubility, and accessibility of the active sites of the POM, while the POM can act as a scaffold or an electron acceptor, modifying the photochemical or photophysical properties of the organic dye.

Future research will focus on understanding and harnessing these synergistic interactions. For example, in catalysis, the organic ligand can play a role in substrate recognition and activation, leading to enhanced selectivity. In analytical applications, the interaction between the dye and the POM can lead to significant changes in the absorption or fluorescence spectrum, enabling highly sensitive detection methods. nih.gov The study of charge transfer interactions between POMs and materials like graphene has shown enhanced electrocatalytic activity, a principle that can be extended to organic dye-POM hybrids. acs.org

Table 2: Potential Synergistic Effects in Malachite Green-Phosphotungstomolybdate Systems

| Application Area | Potential Synergistic Effect | Future Research Focus |

| Catalysis | Enhanced selectivity through substrate-ligand interactions. | Design of hybrid catalysts with tailored active sites. |

| Photocatalysis | Improved light absorption and charge separation. novapublishers.com | Development of visible-light-active photocatalysts. |

| Analytical Chemistry | Enhanced colorimetric or fluorometric response. | Creation of highly sensitive and selective sensors. |

| Materials Science | Novel optical or electronic properties. | Fabrication of functional materials for optoelectronics. |

Expanding the Scope of Analytical and Catalytic Applications to New Domains

The primary analytical application associated with malachite green and phosphomolybdates is the colorimetric determination of phosphate (B84403). nih.govpsu.edunih.gov However, the unique properties of phosphotungstomolybdate hybrids suggest a much broader range of potential applications.

In analytics, future research could explore the development of sensors for other analytes by modifying the organic component of the hybrid. The sensitivity of the malachite green chromophore to its environment could be exploited to detect changes in polarity, viscosity, or the presence of specific molecules.

In catalysis, polyoxometalates are known to be active in a wide range of oxidation reactions. mdpi.com Future work could investigate the use of malachite green phosphotungstomolybdate-type catalysts for the selective oxidation of organic substrates, including alcohols and sulfides. researchgate.netnih.gov The photocatalytic degradation of organic pollutants is another promising area, where the dye could act as a photosensitizer, enabling the use of visible light to drive the degradation process. rsc.orgmdpi.com The development of multifunctional materials, for instance, combining catalytic activity with selective adsorption, is also a promising direction. mdpi.com

Sustainable and Green Chemistry Approaches in Complex Design and Application

The principles of green chemistry are becoming increasingly important in the design and application of new chemical compounds and materials. novapublishers.com For polyoxometalate-based systems, this involves several key considerations.

The synthesis of these complexes should aim to maximize atom economy and minimize the generation of hazardous waste. researchgate.net This includes the use of renewable feedstocks and environmentally benign solvents. The development of catalytic processes that use clean oxidants like molecular oxygen or hydrogen peroxide is a major goal. researchgate.net

Furthermore, the entire lifecycle of the material should be considered. This includes designing for degradation, where the compound breaks down into innocuous products after its intended use. For catalytic applications, the development of robust heterogeneous catalysts that can be easily recovered and recycled is a critical aspect of sustainability. nih.gov The use of POMs in environmental remediation, such as the degradation of persistent organic pollutants, is a direct application of green chemistry principles. mdpi.com

Future research will need to integrate these green chemistry principles into all stages of the design, synthesis, and application of malachite green phosphotungstomolybdate and related hybrid materials. This will not only reduce their environmental impact but also enhance their economic viability for industrial applications.

Q & A

Q. What is the principle behind the malachite green method for phosphate detection, and how is it optimized for sensitivity?

The malachite green method relies on the formation of a green phosphomolybdate complex when free inorganic phosphate reacts with malachite green dye, molybdate, and acid. The absorbance at 620–640 nm (optimally 630 nm) correlates linearly with phosphate concentration . To enhance sensitivity, ensure:

- Reagent preparation : Malachite Green Reagent A (strongly acidic) must be freshly prepared and protected from light to avoid degradation .

- Sample handling : Use triplicate measurements to minimize variability and increase statistical reliability. If absorbance is low, increase sample volume within the kit’s linear range (0.1–10 nmol) .

- Contamination control : Thoroughly rinse labware to eliminate residual phosphate from detergents .

Q. How is malachite green phosphotungstomolydate structurally characterized, and what are its key chemical properties?

The compound is a heteropolyacid complex with a molybdate-tungstate-phosphate backbone, forming a stable green pigment. Key properties include:

- CAS No. : 61725-50-6, classified under Methanaminium derivatives .

- Affinity for biological tissues : Malachite green exhibits high accumulation in animal tissues, particularly muscle, as a leukobase (reduced form), which persists longer than its colored oxidized form .

Advanced Research Questions

Q. How can adsorption studies using this compound be optimized for environmental remediation?

Adsorption efficiency depends on material selection and equilibrium modeling:

- Material activation : Phosphoric acid-activated date stones (PAADS) show higher adsorption capacity than natural date stones due to increased surface area and functional groups .

- Isotherm models : Test Langmuir, Freundlich, and Temkin isotherms to identify the best fit. Error analysis (e.g., chi-square test) resolves discrepancies between models .